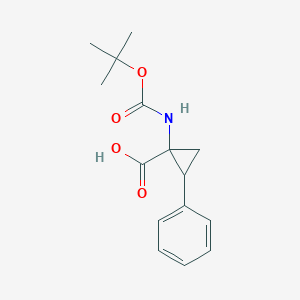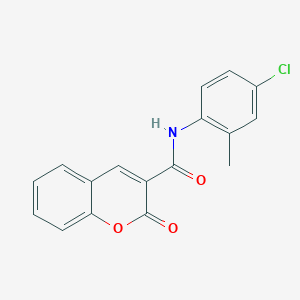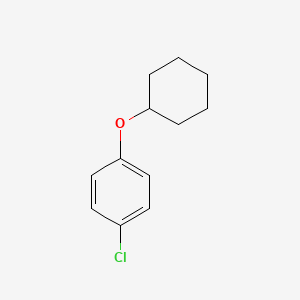
3-(3-Hydroxy-3-methylbutyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxy-3-méthylbutyl)phénol: est un composé organique de formule moléculaire C11H16O2. Il se compose d'un groupe phénol substitué par une chaîne 3-hydroxy-3-méthylbutyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(3-Hydroxy-3-méthylbutyl)phénol implique généralement l'alkylation du phénol avec du 3-chloro-3-méthylbutanol. La réaction est généralement réalisée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la substitution nucléophile. Les conditions de réaction comprennent souvent :
Température : 50-100°C
Solvant : Solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) ou le diméthylformamide (DMF)
Temps de réaction : Plusieurs heures pour assurer une conversion complète
Méthodes de production industrielle
À l'échelle industrielle, la production de 3-(3-Hydroxy-3-méthylbutyl)phénol peut impliquer des réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer le rendement. Des catalyseurs tels que des catalyseurs de transfert de phase peuvent être utilisés pour améliorer la vitesse de réaction et la sélectivité.
Analyse Des Réactions Chimiques
Types de réactions
3-(3-Hydroxy-3-méthylbutyl)phénol: subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un acide carboxylique.
Réduction : Le groupe phénol peut être réduit en dérivé cyclohexanol.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.
Réduction : Hydrogénation catalytique à l'aide de palladium sur charbon (Pd/C) ou d'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base.
Principaux produits
Oxydation : 3-(3-Oxo-3-méthylbutyl)phénol ou 3-(3-Carboxy-3-méthylbutyl)phénol
Réduction : 3-(3-Hydroxy-3-méthylbutyl)cyclohexanol
Substitution : Divers dérivés alkyles ou acyles en fonction du substituant introduit.
4. Applications de recherche scientifique
3-(3-Hydroxy-3-méthylbutyl)phénol: a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et antioxydantes.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité, tels que les polymères et les résines.
5. Mécanisme d'action
Le mécanisme d'action du 3-(3-Hydroxy-3-méthylbutyl)phénol dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles cellulaires telles que des enzymes ou des récepteurs, modulant leur activité. Le groupe hydroxyle peut former des liaisons hydrogène avec des molécules biologiques, influençant leur structure et leur fonction. Le groupe phénol peut subir des réactions redox, contribuant à ses propriétés antioxydantes.
Applications De Recherche Scientifique
3-(3-Hydroxy-3-methylbutyl)phenol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxy-3-methylbutyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenol group can undergo redox reactions, contributing to its antioxidant properties.
Comparaison Avec Des Composés Similaires
3-(3-Hydroxy-3-méthylbutyl)phénol: peut être comparé à d'autres composés similaires, tels que :
- 4-(3-Hydroxy-3-méthylbutyl)phénol
- 2-(3-Hydroxy-3-méthylbutyl)phénol
Ces composés partagent la même structure de base mais diffèrent par la position du groupe hydroxy-3-méthylbutyle sur le cycle phénol. La position unique du substituant dans le 3-(3-Hydroxy-3-méthylbutyl)phénol peut entraîner des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour des applications spécifiques.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
3-(3-hydroxy-3-methylbutyl)phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12-13H,6-7H2,1-2H3 |
Clé InChI |
ZROAQJZSWOMXLR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1=CC(=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-2-methylbenzamide](/img/structure/B12122683.png)
![5-[(2-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12122684.png)


![Acetamide, N-[5-amino-3-(phenylthio)-1-(2-pyridinyl)-1H-pyrazol-4-yl]-](/img/structure/B12122691.png)
![Benzoic acid, 5-[[(ethylamino)thioxomethyl]amino]-2-hydroxy-](/img/structure/B12122695.png)

![(2E,5Z)-2-[(3-hydroxyphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12122705.png)

![N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12122734.png)

![N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide](/img/structure/B12122762.png)
